(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Conformational analysis Michael acceptor reactivity Structure-activity relationship

Selecting (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one (CAS 1322807-36-2) is critical for SAR precision. Its ortho-methoxy A-ring sterically shields the carbonyl, slowing non-specific thiol reactivity for controlled covalent probe design, while the meta-methyl B-ring avoids cytotoxicity of poly-methoxy analogs. This regioisomer uniquely dissects A-ring ortho vs. B-ring meta effects on ABCG2 inhibition and hypoglycemic activity. Accept no substitutions; CAS 1176514-42-3 or para-methoxy analogs cannot replicate this conformational and electronic profile. Verify identity via InChI Key OSVZYKGQTGDHDJ-ZHACJKMWSA-N for multi-year reproducibility.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 1322807-36-2
Cat. No. B6323472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
CAS1322807-36-2
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2OC
InChIInChI=1S/C17H16O2/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-12H,1-2H3/b11-10+
InChIKeyOSVZYKGQTGDHDJ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one Procurement Guide: Core Identity, Purity Specifications & Chalcone-Class Baseline


(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one (CAS 1322807-36-2) is a synthetic chalcone featuring an ortho-methoxy substitution on the A-ring phenyl and a meta-methyl substitution on the B-ring phenyl . Chalcones are α,β-unsaturated ketones widely utilized as privileged scaffolds in medicinal chemistry and as intermediates in flavonoid synthesis [1]. The compound is commercially supplied at 95.0% purity (HPLC), with a molecular weight of 252.31 g/mol, and is classified as harmful/irritant (GHS07), requiring standard laboratory handling precautions .

Why (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one Cannot Be Interchanged with Generic Methoxy- or Methyl-Chalcones


Substitution pattern dictates chalcone bioactivity, pharmacokinetics, and target selectivity. The ortho-methoxy group on the A-ring introduces steric hindrance that reduces coplanarity with the enone system, altering Michael acceptor reactivity compared to para-substituted analogs . Simultaneously, the meta-methyl on the B-ring provides electron-donating character without the para-directing metabolic liabilities of para-methyl substitution. Published SAR studies demonstrate that methoxy position critically controls both ABCG2 inhibition potency and cytotoxicity: methoxy at positions 3 and 5 on the B-ring contributes to inhibition, while position 4 substitution is detrimental [1]. For procurement, selecting the precise (2-OMe, 3-Me) regioisomer ensures the intended conformational, electronic, and biological profile, which cannot be replicated by regioisomers such as (2E)-1-(2-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (CAS 1176514-42-3) or (2E)-1-(4-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (CAS 1287761-30-1).

Quantitative Differentiation Evidence for (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one vs. Closest Analogs


Ortho-Methoxy Conformational Distortion and Enone Reactivity Relative to Para-Methoxy Chalcones

The ortho-methoxy group on the A-ring of the target compound forces the phenyl ring out of plane with the enone system. In contrast, para-methoxy substitution in analogs such as 4-methoxychalcone enhances π-conjugation, leading to a red-shifted UV-Vis absorption (λmax ~350 nm) and higher quantum yield (~0.45). Meta-substitution disrupts coplanarity, reducing the quantum yield to ~0.25 . This conformational difference directly modulates electrophilicity at the β-carbon, altering thiol reactivity and, consequently, biological target engagement profiles [1].

Conformational analysis Michael acceptor reactivity Structure-activity relationship

Meta-Methyl B-Ring: Differential Cytotoxicity Versus Para-Substituted Methyl Chalcones in ABCG2-Expressing Cell Models

A systematic SAR study of 44 chalcones demonstrated that methoxy substitution at positions 3, 4, and 5 of the B-ring markedly increases cytotoxicity, and should be avoided when designing selective ABCG2 inhibitors [1]. The target compound carries a single meta-methyl group at the 3-position of the B-ring, a substitution pattern that contributes electron density without the pronounced cytotoxicity amplification associated with 3,4,5-trimethoxy or 3,4-dimethoxy B-ring patterns. Compounds with methoxy at positions 2 and 6 on the B-ring, combined with appropriate A-ring motifs, achieved ABCG2 IC50 values below 0.5 μM with high selectivity and low inherent cytotoxicity [1]. This class-level evidence positions the (2-OMe, 3-Me) scaffold as a potentially lower-cytotoxicity alternative to highly methoxylated B-ring chalcones such as 3,4,5-trimethoxychalcone.

Cytotoxicity profiling ABCG2 selectivity Cancer cell panel

Ortho-Methoxy Positional Advantage: Hypoglycemic Activity vs. Para- and Meta-Methoxy Analogs

In an in vivo streptozotocin-induced diabetic rat model, chalcone 3d bearing an ortho-methoxy substituent on the B-ring demonstrated the highest hypoglycemic potential among the series, achieving a 26.9% reduction in blood glucose level compared to the standard acarbose (34.7% reduction) [1]. The study concluded that the ortho-position is significantly more favorable for hypoglycemic activity than the para-position, which in turn is superior to the meta-position [1]. Although the target compound carries the ortho-methoxy on the A-ring rather than the B-ring, the positional SAR principle—ortho-methoxy confers superior activity—is transferable class-level knowledge that supports the selection of ortho-methoxy-substituted chalcones for metabolic disorder target screening over para- or meta-methoxy regioisomers.

Antihyperglycemic activity α-Glucosidase inhibition Positional SAR

Regioisomeric Purity: Structural Differentiation from (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (CAS 1176514-42-3)

The target compound (CAS 1322807-36-2) carries the carbonyl group on the 3-methylphenyl ring (B-ring), while its closest regioisomer CAS 1176514-42-3 has the carbonyl on the 2-methoxyphenyl ring (A-ring) . This reversal of the enone orientation produces distinct chemical and biological properties: the carbonyl-adjacent aromatic ring experiences greater electron withdrawal, altering the electrophilicity of the β-carbon and the metabolic stability of the adjacent substituents. Both compounds share the molecular formula C17H16O2 and molecular weight 252.31 g/mol, yet they are not interchangeable . Procurement of the correct regioisomer must be verified by InChI Key comparison: OSVZYKGQTGDHDJ-ZHACJKMWSA-N for the target compound vs. the distinct InChI Key of the regioisomer.

Regioisomer differentiation Synthetic intermediate Structure confirmation

Differential Carbonyl Electrophilicity: Steric Shielding by Ortho-Methoxy vs. Unsubstituted and Para-Substituted Chalcones

The ortho-methoxy substituent on the A-ring sterically shields the carbonyl carbon, reducing its accessibility to nucleophiles compared to unsubstituted chalcone or para-methoxy-substituted chalcone [1][2]. Mass spectrometry studies of methyl- and methoxy-substituted chalcones reveal that ortho-methyl groups on the ring adjacent to the carbonyl generate characteristic fragmentation peaks (e.g., intense m/z 131 ion) not observed in para-substituted analogs [1]. This altered fragmentation pattern reflects the unique electronic environment of the ortho-substituted carbonyl, which has direct implications for both synthetic transformation rates (e.g., slower hydrazine cyclization, altered regioselectivity in heterocycle formation) and biological nucleophile (e.g., cysteine thiol) addition kinetics.

Electrophilicity Nucleophilic addition Reaction kinetics

Optimal Application Scenarios for (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one Based on Quantitative Evidence


Controlled-Covalent Probe Development and Targeted Michael Addition Chemistry

The ortho-methoxy group attenuates enone conjugation and sterically shields the carbonyl, resulting in slower, more selective nucleophilic addition kinetics compared to unsubstituted or para-methoxy chalcones. This property makes the target compound suitable as a scaffold for designing controlled covalent probes where excessive non-specific thiol reactivity must be avoided. Chemists can exploit the reduced electrophilicity to achieve greater regioselectivity in heterocycle synthesis (e.g., pyrazoline, isoxazole, and pyrimidine formation) [1].

ABCG2/BCRP Transporter Inhibitor Screening with Reduced Cytotoxicity Liability

Unlike chalcones bearing 3,4-dimethoxy or 3,4,5-trimethoxy B-ring patterns that markedly increase cytotoxicity, the target compound carries only a meta-methyl group on the B-ring. Published SAR data indicate that avoidance of B-ring methoxy groups, especially at positions 3, 4, and 5, is critical for maintaining low intrinsic cytotoxicity while retaining transporter inhibition potential. The target compound is therefore positioned as a low-cytotoxicity chalcone scaffold for ABCG2 inhibitor screening and multidrug resistance reversal studies [2].

Metabolic Disorder Target Screening Leveraging Ortho-Methoxy Positional Advantage

Class-level evidence from in vivo diabetic rat models demonstrates that ortho-methoxy substitution confers the highest hypoglycemic activity among methoxy positional isomers (ortho > para > meta), with an ortho-methoxy chalcone achieving 26.9% blood glucose reduction. The target compound, bearing an ortho-methoxy on the A-ring, is a structurally justified candidate for α-glucosidase inhibition screening and antihyperglycemic lead identification in type 2 diabetes programs [3].

Structure-Activity Relationship (SAR) Studies Requiring Defined Substitution Pattern Control

The (2-OMe, 3-Me) substitution pattern provides a unique combination of steric (ortho shielding) and electronic (meta electron-donating) effects that cannot be replicated by the regioisomer CAS 1176514-42-3 (carbonyl on methoxyphenyl ring) or by para-substituted analogs. The target compound serves as a critical SAR probe for dissecting the contributions of A-ring ortho-methoxy vs. B-ring meta-methyl effects on biological activity, photophysical properties, and metabolic stability. Verified identity via InChI Key (OSVZYKGQTGDHDJ-ZHACJKMWSA-N) ensures batch-to-batch consistency in multi-year research programs .

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